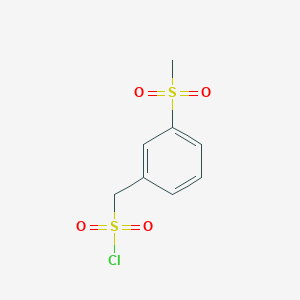

(3-Methanesulfonylphenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methanesulfonylphenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . This compound is characterized by the presence of two methanesulfonyl groups attached to a benzene ring, making it a versatile reagent in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methanesulfonylphenyl)methanesulfonyl chloride typically involves the reaction of 3-methylsulfonylphenylmethanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C8H9O2S2+SOCl2→C8H9ClO4S2+SO2+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: (3-Methanesulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.

Common Reagents and Conditions:

Major Products:

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate salts.

Oxidation Reactions: The major products are sulfonic acids and sulfonates.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reactivity and Mechanism:

The compound is classified as an aryl sulfonyl chloride, which makes it a highly reactive electrophile due to the presence of sulfonyl groups. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules. The general mechanism involves the interaction with nucleophiles, leading to the formation of sulfonamides or other derivatives.

Applications in Organic Chemistry:

- Synthesis of Sulfonamides: (3-Methanesulfonylphenyl)methanesulfonyl chloride can react with primary and secondary amines to form sulfonamides, which are important intermediates in pharmaceutical chemistry .

- Formation of Heterocycles: It can undergo elimination reactions to generate sulfene, which can then participate in cycloadditions to form various heterocycles .

Medicinal Chemistry

Pharmacological Potential:

Research indicates that compounds derived from this compound exhibit modulatory effects on dopamine neurotransmission. These compounds have potential therapeutic applications in treating various central nervous system disorders.

Case Studies:

- Dopamine Modulators: A patent describes how derivatives from this compound can improve symptoms associated with psychiatric disorders such as schizophrenia and mood disorders by modulating dopaminergic systems .

- Neurological Disorders: The compounds may also be beneficial in treating movement disorders like Parkinson's disease and Huntington's disease, showing promise in enhancing cognitive and motor functions .

Material Science

Applications in Materials Science:

The polar nature and reactivity of this compound make it suitable for developing advanced materials. Its ability to form stable bonds with various substrates can be utilized in creating functionalized polymers or coatings.

Handling this compound requires caution due to its corrosive nature and potential toxicity upon inhalation. Proper laboratory safety protocols should be followed to mitigate risks associated with its use .

Mecanismo De Acción

The mechanism of action of (3-Methanesulfonylphenyl)methanesulfonyl chloride involves the formation of sulfonyl intermediates that can react with various nucleophiles . The molecular targets include nucleophilic sites on biomolecules such as amino acids, leading to the formation of stable sulfonamide or sulfonate linkages .

Comparación Con Compuestos Similares

Methanesulfonyl chloride (MsCl): A simpler analog with one methanesulfonyl group, commonly used in organic synthesis.

Benzenesulfonyl chloride: Another related compound with a benzenesulfonyl group, used for similar applications in organic synthesis.

Uniqueness: (3-Methanesulfonylphenyl)methanesulfonyl chloride is unique due to the presence of two methanesulfonyl groups, which provide enhanced reactivity and versatility in chemical reactions compared to its simpler analogs .

Actividad Biológica

(3-Methanesulfonylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol. This compound has garnered attention in both chemical synthesis and biological research due to its unique properties and potential applications.

The synthesis of this compound typically involves the reaction of 3-methylsulfonylphenylmethanol with thionyl chloride (SOCl2) under reflux conditions:

This compound is highly reactive, participating in various chemical reactions such as nucleophilic substitutions and oxidation reactions, which can lead to the formation of sulfonamides, sulfonate esters, and sulfonic acids.

The biological activity of this compound is primarily attributed to its ability to form sulfonyl intermediates that can react with various nucleophiles, including amino acids and proteins. This reactivity allows it to modify biomolecules, enhancing their stability and biological activity.

1. Protein Modification

In biological research, this compound is utilized to modify proteins and peptides, which can enhance their pharmacological properties. For instance, sulfonamide derivatives have been investigated for their antibacterial properties due to their ability to inhibit bacterial enzymes.

2. Therapeutic Potential

The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with nucleophilic sites on biomolecules makes it a candidate for drug design.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological contexts:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. This has implications for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through mechanisms involving protein modification and disruption of cellular signaling pathways .

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, making it a valuable tool for studying metabolic diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methanesulfonyl chloride (MsCl) | Simple sulfonamide | Used as an electrophile; less reactive than (3-MSP) |

| Benzenesulfonyl chloride | Aromatic sulfonamide | Similar applications in organic synthesis; lower reactivity |

| (3-Methanesulfonylphenyl) | Dual methanesulfonyl | Enhanced reactivity; modified biomolecules show improved stability |

Safety and Handling

While exploring the biological activities of this compound, it is crucial to acknowledge its hazardous nature. The compound is corrosive and toxic if inhaled or ingested, necessitating appropriate safety measures when handling it in laboratory settings .

Propiedades

IUPAC Name |

(3-methylsulfonylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)8-4-2-3-7(5-8)6-15(9,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEWUACDBMFYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.